4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
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Overview
Description
- Its chemical structure consists of a benzene ring substituted with a trifluoromethyl group, a morpholine ring, a nitro group, and an amide functionality.
4-(methylamino)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide: , is a synthetic organic molecule with diverse applications.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves the condensation of 3-nitrobenzoic acid with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline, followed by amidation.
Reaction Conditions: The reaction typically occurs under acidic conditions, using appropriate catalysts and solvents.
Industrial Production: Industrial-scale production may involve continuous-flow processes or batch reactions, optimizing yield and purity.
Chemical Reactions Analysis
Reactivity: Compound X undergoes several reactions, including
Common Reagents and Conditions: Reagents like hydrogenation catalysts (e.g., Pd/C), Lewis acids, and base-promoted reactions are employed.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique substituents.
Biology: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Medicine: Investigations focus on its potential as a drug candidate, targeting specific diseases.
Industry: It finds applications in materials science, such as liquid crystals or organic semiconductors.
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific protein targets or signaling pathways.
- Further studies are needed to elucidate its precise mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives, such as and , share structural features.
Uniqueness: Compound X’s trifluoromethyl group and morpholine ring distinguish it from related compounds.
Properties
Molecular Formula |
C19H19F3N4O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-(methylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H19F3N4O4/c1-23-14-4-2-12(10-17(14)26(28)29)18(27)24-15-11-13(19(20,21)22)3-5-16(15)25-6-8-30-9-7-25/h2-5,10-11,23H,6-9H2,1H3,(H,24,27) |
InChI Key |
DOLNMKBQJQFAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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